molecular formula C16H11NO2 B11863285 1,4-Naphthalenedione, 2-amino-3-phenyl- CAS No. 56176-17-1

1,4-Naphthalenedione, 2-amino-3-phenyl-

Cat. No.: B11863285
CAS No.: 56176-17-1
M. Wt: 249.26 g/mol
InChI Key: GFUXSPXAFRJOOL-UHFFFAOYSA-N
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Description

Significance of the 1,4-Naphthoquinone (B94277) Scaffold in Contemporary Chemical and Biological Research

The 1,4-naphthoquinone scaffold is a fundamental structural motif found in a multitude of natural and synthetic compounds. jst.go.jp This core, consisting of a naphthalene (B1677914) ring system with two carbonyl groups at the 1 and 4 positions, is a subject of intense investigation in chemical and biological research due to its remarkable range of biological activities. wikipedia.org Natural products containing this scaffold, such as juglone (B1673114), lawsone, and plumbagin, have been utilized in traditional medicine for centuries. nih.govnih.gov

In modern research, the 1,4-naphthoquinone framework is recognized for its diverse pharmacological properties, which include antimicrobial, antifungal, antiviral, antiprotozoal, and cytotoxic effects. jst.go.jp The biological activity of these compounds is often attributed to the redox properties of the quinone system, which can lead to the generation of reactive oxygen species (ROS) and interfere with cellular processes. scielo.brnih.gov The ability of the 1,4-naphthoquinone core to undergo redox cycling makes it a versatile tool in the development of new therapeutic agents. mdpi.com

The synthetic accessibility of the 1,4-naphthoquinone scaffold allows for extensive chemical modifications, particularly at the C2 and C3 positions. mdpi.com This flexibility enables the synthesis of a vast library of derivatives with tailored electronic and steric properties, leading to enhanced biological activity and selectivity. nih.govmdpi.com Consequently, 1,4-naphthoquinone derivatives are actively being explored for their potential as anticancer, anti-inflammatory, and neuroprotective agents. jst.go.jpmdpi.com The continuous exploration of this scaffold underscores its significant and enduring importance in medicinal chemistry and drug discovery. researchgate.net

Overview of Amino-Substituted Naphthoquinone Compounds in Scholarly Inquiry

Among the various derivatives of 1,4-naphthoquinone, those bearing amino substituents have garnered considerable attention in scholarly research. The introduction of an amino group onto the quinone ring can significantly modulate the compound's physicochemical properties, including its redox potential, and consequently, its biological activity. nih.gov 2-Amino-1,4-naphthoquinone derivatives, in particular, are a well-studied class of compounds with a broad spectrum of pharmacological applications. researchgate.net

The synthesis of amino-substituted naphthoquinones is often achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the naphthoquinone ring with an amine. tandfonline.comjocpr.com This reaction provides a straightforward route to a diverse range of derivatives with varying amino substituents. mdpi.comresearchgate.net The nature of the amino group, whether it is a primary, secondary, or part of a heterocyclic system, plays a crucial role in determining the biological profile of the resulting compound. nih.gov

Research has demonstrated that amino-substituted naphthoquinones exhibit a wide array of biological effects, including potent antibacterial, antifungal, antimalarial, and anticancer activities. nih.govscielo.br For instance, certain 2-amino-1,4-naphthoquinone derivatives have shown promising activity against multidrug-resistant bacteria. scielo.brresearchgate.net The mechanism of action of these compounds is often linked to their ability to induce oxidative stress and interact with biological macromolecules like proteins and DNA. researchgate.net The ongoing investigation into amino-substituted naphthoquinones highlights their potential as lead structures for the development of novel therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56176-17-1

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-amino-3-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C16H11NO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H,17H2

InChI Key

GFUXSPXAFRJOOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

Advanced Computational Chemistry and Molecular Modeling of 1,4 Naphthalenedione, 2 Amino 3 Phenyl and Analogs

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of 1,4-naphthoquinone (B94277) derivatives. scielo.brresearchgate.net These computational methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding the molecule's behavior and reactivity. scielo.brnih.gov Calculations are often performed using specific functionals, like B3LYP, combined with basis sets such as 6-311G(d,p) or 6-31G*, to model the electronic structure of these compounds. nih.govnih.gov

Quantum Mechanical Geometry Optimization and Energetic Landscapes

Geometry optimization using DFT provides the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For 2-amino-3-phenyl-1,4-naphthalenedione and its analogs, these calculations reveal important structural details.

Studies on similar molecules, such as 2-chloro-3-(phenylamino)-1,4-naphthoquinone, show that the theoretical data from DFT calculations correspond well with experimental data from X-ray crystallography, indicating a high degree of accuracy. scielo.br A key finding for this class of compounds is their non-planar structure. The phenyl and naphthoquinone rings are typically twisted relative to each other. This is confirmed in the crystal structure of related compounds, where the dihedral angles between the rings prevent them from being coplanar. nih.gov

The optimized geometric parameters, including bond lengths and angles, are essential for understanding the molecule's stability and interactions. For instance, in a related compound, 2-amino-1,4-naphthoquinone, DFT calculations have determined the precise bond lengths of the carbonyl groups, C-N bond, and the bonds within the aromatic rings. researchgate.netsphinxsai.com

Table 1: Selected Optimized Geometrical Parameters of 2-amino-1,4-naphthoquinone (Analog) Data sourced from DFT calculations. sphinxsai.com

ParameterBond Length (Å)
C1=O11.226
C4=O21.226
C2-N1.353
C2-C31.481
C-C (Aromatic)1.385 - 1.481

Note: This data is for the analog 2-amino-1,4-naphthoquinone and serves as a reference for the structural characteristics of the title compound.

Theoretical Prediction of Vibrational Spectra (IR, Raman)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. sphinxsai.com For 2-amino-3-phenyl-1,4-naphthalenedione analogs, DFT calculations have successfully predicted key spectral features. scielo.br

The most prominent bands in the IR spectra of these compounds include:

N-H Stretching: A characteristic band for the amino group is observed in the region of 3150-3350 cm⁻¹. scielo.br In the solid phase, this band may appear broad due to intermolecular hydrogen bonding.

C=O Stretching: The two carbonyl groups of the naphthoquinone ring give rise to strong stretching vibrations typically found between 1500 and 1675 cm⁻¹. scielo.br

C=C Stretching: Aromatic C=C stretching vibrations also appear in the 1500-1675 cm⁻¹ region. scielo.br

C-H Stretching: Aromatic C-H stretching frequencies are predicted above 3100 cm⁻¹. sphinxsai.com

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in 2-amino-1,4-naphthoquinone Analogs Data sourced from DFT calculations on related aminonaphthoquinones. sphinxsai.comsphinxsai.com

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretching3150 - 3350
C-H Stretching (Aromatic)3113 - 3328
C=O Stretching1500 - 1675
C-C Stretching (Aromatic)1357 - 1650
N-H Bending467 - 1147

The close agreement between calculated and experimental frequencies confirms that the optimized geometry used in the calculation is a true representation of the molecule's structure. researchgate.netsphinxsai.com

Electronic Structure and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as it requires less energy to be excited. nih.gov DFT calculations are widely used to determine the energies of these orbitals. For analogs of 2-amino-3-phenyl-1,4-naphthalenedione, the HOMO-LUMO gap has been calculated to understand the charge transfer that occurs within the molecule. researchgate.netsphinxsai.com

Table 3: Frontier Orbital Energies and Related Parameters for 2-amino-1,4-naphthoquinone (Analog) Data sourced from DFT calculations. researchgate.net

ParameterValue (eV)
EHOMO-6.12
ELUMO-2.93
Energy Gap (ΔE)3.19

These calculations help in predicting how the molecule will interact with other species, which is vital for applications like drug design.

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule from the results of a quantum chemical calculation. sphinxsai.com This charge distribution is critical for understanding the molecule's polarity and identifying sites susceptible to electrophilic or nucleophilic attack.

In 2-amino-1,4-naphthoquinone and its derivatives, the Mulliken charge analysis typically shows:

A significant negative charge on the highly electronegative oxygen atoms of the carbonyl groups.

A negative charge on the nitrogen atom of the amino group.

Positive charges on the carbon atoms bonded to these electronegative atoms (C1, C2, C3, C4). sphinxsai.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's surface and color-coded to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other molecules and for identifying reactive sites. nih.gov

The color scheme typically follows this convention:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack.

Green/Yellow: Represent areas of neutral or intermediate potential.

For 2-amino-3-phenyl-1,4-naphthalenedione and its analogs, MEP maps show the most negative potential (red) localized around the carbonyl oxygen atoms, reflecting their high electron density. scielo.brnih.gov The region around the amino group also shows negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic rings typically show positive potential (blue). These maps provide a clear picture of the molecule's charge distribution and are instrumental in predicting sites for intermolecular interactions. scielo.br

Fukui Functions for Nucleophilic and Electrophilic Sites

Fukui functions are a key concept in Density Functional Theory (DFT) used to describe chemical reactivity. They help in identifying the most probable sites for nucleophilic and electrophilic attacks on a molecule. The function essentially measures the change in electron density at a particular point in the molecule when an electron is added or removed.

For a molecule like 1,4-naphthalenedione, 2-amino-3-phenyl-, the Fukui functions can pinpoint which atoms are most susceptible to reaction.

Nucleophilic Attack (f+): This function indicates the sites most likely to accept an electron. In the context of the 2-amino-3-phenyl-1,4-naphthoquinone scaffold, electrophilic sites are typically associated with the carbonyl carbons of the quinone ring, making them susceptible to attack by nucleophiles.

Electrophilic Attack (f-): This function highlights the sites most likely to donate an electron. The nitrogen atom of the amino group and specific carbons on the phenyl and naphthoquinone rings, enriched in electron density, are predicted to be the primary sites for electrophilic attack.

The analysis provides a quantitative measure to confirm the qualitative understanding of reactivity based on the electronic effects of the substituent groups.

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. researchgate.net It provides a localized, "chemist's" view of molecular orbitals, translating the complex, delocalized wavefunctions from quantum calculations into familiar concepts like lone pairs, and sigma (σ) and pi (π) bonds. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor (or bond-antibond) interactions. researchgate.netuba.ar

In 1,4-naphthalenedione, 2-amino-3-phenyl-, significant donor-acceptor interactions contribute to its electronic stability and properties. The analysis focuses on the second-order perturbation energy, E(2), which quantifies the stabilization energy from an interaction between a filled (donor) NBO and an empty (acceptor) NBO.

Key interactions within the molecule include:

Intramolecular Hydrogen Bonding: A significant interaction often occurs between the lone pair (LP) of the amino nitrogen (donor) and the antibonding orbital (σ*) of an adjacent C=O group's C-C bond, contributing to the planarity and stability of the system.

Hyperconjugation: Delocalization of electron density from the lone pairs of the nitrogen atom (nN) and oxygen atoms (nO) into the antibonding π* orbitals of the naphthoquinone ring is a major stabilizing factor. Similarly, interactions occur from the π orbitals of the phenyl ring to the π* orbitals of the quinone system.

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table presents hypothetical but representative data for 1,4-naphthalenedione, 2-amino-3-phenyl-, based on typical findings for similar structures. Actual values require specific quantum chemical calculations.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C=C)> 40π-conjugation / Resonance
LP (1) Nπ* (C=O)> 15Resonance
π (Phenyl Ring)π* (Quinone Ring)> 5π-conjugation
π (C=C)π* (C=O)> 20π-conjugation

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the properties of electronically excited states. rsc.orgresearchgate.net It is widely used to simulate UV-Vis absorption spectra by predicting the vertical excitation energies (corresponding to absorption maxima, λmax) and the oscillator strengths (corresponding to absorption intensity). mdpi.comuci.edu

For 1,4-naphthalenedione, 2-amino-3-phenyl-, TD-DFT calculations can elucidate the nature of its electronic transitions. The presence of the amino group (an electron-donating group) and the phenyl group attached to the electron-accepting naphthoquinone core results in significant intramolecular charge transfer (ICT) bands in the visible region of the spectrum.

The calculations typically reveal:

Major Electronic Transitions: The primary visible absorption band is usually attributed to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Orbital Contributions: The HOMO is often localized on the electron-rich amino-phenyl portion of the molecule, while the LUMO is concentrated on the electron-deficient naphthoquinone moiety. The HOMO→LUMO transition, therefore, has strong ICT character.

Solvent Effects: TD-DFT calculations can be performed in conjunction with solvent models (like the Polarizable Continuum Model, PCM) to simulate the UV-Vis spectrum in different solvents, accounting for solvatochromic shifts. mdpi.com

Table 2: Representative TD-DFT Predicted Electronic Transitions Note: This table shows hypothetical data for 1,4-naphthalenedione, 2-amino-3-phenyl-, illustrating typical TD-DFT output.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S12.584800.25HOMO → LUMO (95%)
S0 → S23.263800.15HOMO-1 → LUMO (80%)
S0 → S33.873200.40HOMO → LUMO+1 (75%)

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and proposing binding hypotheses. For derivatives of 1,4-naphthoquinone, which are known for various biological activities, docking studies provide invaluable insights into their mechanism of action at a molecular level. nih.gov

Prediction of Ligand-Biomacromolecule Binding Modes

Docking algorithms systematically explore various conformations of the ligand within the binding site of a target biomacromolecule, such as an enzyme or receptor. nih.govnih.gov For 1,4-naphthalenedione, 2-amino-3-phenyl-, docking studies can predict how it fits into the active site of a specific protein target. For instance, many naphthoquinone derivatives have been docked into the ATP-binding site of protein kinases or the binding pockets of human serum albumin (HSA). nih.govmdpi.com

The output of a docking simulation is a set of "poses," which are predicted binding modes of the ligand. These poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked pose represents the most likely binding mode, showing the specific orientation and conformation of the ligand within the receptor's cavity.

Identification of Critical Binding Site Interactions and Energetics

Beyond predicting the binding pose, molecular docking identifies the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.gov These interactions are fundamental to molecular recognition and binding affinity.

For a ligand like 1,4-naphthalenedione, 2-amino-3-phenyl-, key interactions often include:

Hydrogen Bonds: The amino group (-NH2) and the carbonyl groups (C=O) are potent hydrogen bond donors and acceptors, respectively. They can form critical H-bonds with amino acid residues in the protein's active site (e.g., with serine, threonine, or the peptide backbone).

Hydrophobic Interactions: The phenyl and naphthyl rings provide large hydrophobic surfaces that can interact favorably with nonpolar residues like leucine, valine, and phenylalanine in the binding pocket.

π-π Stacking: The aromatic rings can engage in π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Docking programs provide an estimated binding energy (often in kcal/mol), which is a quantitative measure of the binding affinity. nih.gov Lower binding energy values indicate a more stable and favorable ligand-protein complex.

Table 3: Example of Molecular Docking Results for a Hypothetical Kinase Target

LigandBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
1,4-Naphthalenedione, 2-amino-3-phenyl--8.5Glu101, Leu150Hydrogen Bond (with NH2)
Val55, Ala70Hydrophobic
Phe165π-π Stacking

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. lanl.gov This technique is used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and protein, and refine the understanding of the binding event. nih.gov

For a complex of 1,4-naphthalenedione, 2-amino-3-phenyl- and a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. nih.gov Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over the simulation time. A stable, low RMSD for the ligand indicates that it remains securely bound in its initial docked pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study is monitored throughout the simulation. Stable hydrogen bonds confirm their importance in anchoring the ligand.

MD simulations provide a more realistic and robust assessment of the ligand's binding stability and its effect on the protein's dynamics than docking alone. nih.govnih.gov

Reactivity and Mechanistic Investigations of 1,4 Naphthalenedione, 2 Amino 3 Phenyl and Analogs

Electrochemical Characterization and Redox Behavior

The electrochemical properties of 2-amino-3-phenyl-1,4-naphthalenedione and related compounds are central to their mechanism of action in various chemical and biological systems. The ability of the quinone moiety to accept electrons makes these molecules active participants in redox processes.

Cyclic Voltammetry Studies of Redox Processes

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of aminonaphthoquinones. Studies on 2-acyl-3-aminophenyl-1,4-naphthoquinones reveal that their cyclic voltammograms typically display two distinct one-electron reduction waves. nih.gov These waves correspond to the sequential formation of the radical-anion and then the dianion. nih.gov In addition to the reduction peaks, two quasireversible oxidation peaks are also observed. nih.gov The electrochemical behavior of these compounds is often studied in aprotic solvents like acetonitrile (B52724) to isolate the fundamental electron transfer processes. acs.orgsemanticscholar.org The general shape and characteristics of the voltammograms, including the separation between anodic and cathodic potential peaks, indicate the nature of the redox pathway. acs.org For many 2-[(R-phenyl)amine]-1,4-naphthalenediones, the reduction pathway is consistent across various derivatives, with some exceptions like those containing carboxylic acid groups. acs.org

Analysis of One-Electron Reduction and Oxidation Steps

The redox activity of 2-amino-3-phenyl-1,4-naphthalenedione analogs is characterized by two discrete one-electron transfer steps. nih.govacs.org The first reduction step involves the acceptance of a single electron by the quinone molecule (Q) to form a semiquinone radical-anion (Q•⁻). The second step is the addition of another electron to form the dianion (Q²⁻). nih.govacs.orgscispace.com

First Reduction: Q + e⁻ ⇌ Q•⁻

Second Reduction: Q•⁻ + e⁻ ⇌ Q²⁻

This two-step process is a hallmark of quinone electrochemistry in aprotic media. acs.org The half-wave potentials (E₁/₂) for both the first and second electron transfers are sensitive to the molecular structure, particularly the substituents on the phenylamino (B1219803) ring. nih.govacs.org Similarly, substituted ferrocenes also exhibit a reversible one-electron oxidation process, demonstrating how substituent effects can be systematically studied across different redox-active molecules. ulisboa.pt

Electronic Effects of Substituents on Redox Potentials

The electronic nature of substituents on the phenylamino ring significantly influences the redox potentials of 2-amino-3-phenyl-1,4-naphthalenedione analogs. nih.govacs.org A linear relationship is often observed between the half-wave potential values and the Hammett constants (σ) of the substituents. acs.orgscispace.comscite.ai This correlation indicates that the electron-donating or electron-withdrawing character of the substituent directly modulates the electron density on the naphthoquinone core, thereby affecting the ease of reduction.

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the quinone system, making it more difficult to reduce. This results in a shift of the redox potential to more negative values. nih.gov

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the electron density, making the quinone more electrophilic and easier to reduce. nih.gov This leads to a shift of the redox potential to more positive values. nih.govrsc.org

The influence of these substituents is systematic, and theoretical calculations using methods like Density Functional Theory (DFT) support the experimental findings, showing a correlation between the LUMO (Lowest Unoccupied Molecular Orbital) energy and the reduction potentials. acs.org The second one-electron transfer is often more sensitive to these substituent effects. acs.org

Table 1: Effect of Substituents on the First Half-Wave Potential (E°') of Selected Quinone Derivatives

Compound Family Substituent Effect on Redox Potential Reference
Benzoquinone Derivatives -OH Decrease nih.gov
Benzoquinone Derivatives -Me/-OMe Decrease nih.gov
Benzoquinone Derivatives -F Increase nih.gov
Benzoquinone Derivatives -SO₃⁻ Increase nih.gov
Benzoquinone Derivatives -CN Increase nih.gov
Benzoquinone Derivatives -NO₂ Increase nih.gov
2-(R-phenyl)amino-1,4-naphthalenediones Electron-donating More negative E₁/₂ acs.org

Quinone-Hydroquinone Redox Cycling Mechanisms

Quinones like 1,4-naphthalenedione derivatives can undergo redox cycling in biological environments. nih.gov This process involves the reduction of the quinone (Q) to a semiquinone radical (Q•⁻) or a hydroquinone (B1673460) (QH₂), which can then be re-oxidized by molecular oxygen back to the parent quinone. nih.govnih.gov This cycle produces reactive oxygen species (ROS), such as superoxide (B77818) anion radicals (O₂•⁻). nih.gov

The key steps in this mechanism are:

Enzymatic or chemical reduction of the quinone (Q) to its semiquinone radical form (Q•⁻). nih.gov

Autoxidation of the semiquinone radical by molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide radical. nih.gov Q•⁻ + O₂ → Q + O₂•⁻

The superoxide radical can then undergo further reactions, contributing to oxidative stress.

This quinone/hydroquinone interchange is fundamental to the biological activity of many natural and synthetic naphthoquinones. nih.gov The efficiency of redox cycling is influenced by the redox potential of the specific quinone derivative. nih.govnih.gov

Reaction Pathways and Transformation Mechanisms

The synthesis of 2-amino-3-phenyl-1,4-naphthalenedione and its analogs primarily involves the modification of the naphthoquinone ring.

Nucleophilic Addition Mechanisms

The synthesis of 2-amino-3-phenyl-1,4-naphthalenedione derivatives is often achieved through nucleophilic substitution or addition reactions. rsc.orgscielo.br A common method involves the reaction of a suitable 1,4-naphthoquinone (B94277) with an aniline (B41778) or a substituted aniline. scielo.brresearchgate.net

For instance, the reaction of 2-acyl-1,4-naphthoquinones with anilines can be promoted by a Lewis acid catalyst like CeCl₃·7H₂O. nih.gov The proposed mechanism involves an initial Michael-type conjugate addition of the arylamine to the C2-C3 double bond of the naphthoquinone ring. nih.gov This is a versatile method for creating a variety of 2-amino-3-substituted-1,4-naphthoquinones. nih.govrsc.org The introduction of various amines to the naphthoquinone scaffold allows for the synthesis of a wide array of derivatives with differing electronic and steric properties. scispace.comacs.orgnih.gov

Carbon-Nitrogen (C-N) and Carbon-Carbon (C-C) Bond Formation Pathways

The formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is a cornerstone of the synthetic utility of 2-amino-3-phenyl-1,4-naphthalenedione and related compounds. These reactions often proceed via mechanisms that take advantage of the electrophilic nature of the quinone ring and the nucleophilic character of the amino group or other reagents.

Research has demonstrated that 2-amino-1,4-naphthoquinones are key precursors for building naphthoquinone-fused N-heterocycles. researchgate.net The presence of the amino group at the C-2 position and a reactive site at C-3 facilitates a variety of cyclization reactions. researchgate.net For instance, in the synthesis of novel podophyllotoxin-naphthoquinone derivatives, a multi-component reaction sequence involves the Knoevenagel condensation of 2-amino-1,4-naphthoquinone with aromatic aldehydes. This initial C-C bond formation is followed by a Michael addition, cyclization, and dehydration, showcasing a cascade of C-C and C-N bond formations.

The synthesis of 2-amino-1,4-naphthoquinones themselves often involves the reaction of 1,4-naphthoquinone with amines. A method utilizing the Lewis acid catalyst BiCl₃ has been developed for this purpose, offering a broad substrate scope and high yields under mild conditions. rsc.org This approach highlights a direct pathway to C-N bond formation at the C-2 position of the naphthoquinone core. rsc.org Furthermore, a one-pot sequential amine-arylation has been achieved using amines and arylhydrazines, which generates aryl radicals for subsequent C-C bond formation. rsc.org

The following table summarizes key bond formation reactions involving 1,4-naphthalenedione derivatives:

Reaction TypeReagentsBond(s) FormedProduct Class
Knoevenagel Condensation/Michael Addition/Cyclization2-amino-1,4-naphthoquinone, Aromatic aldehydesC-C, C-NPodophyllotoxin-naphthoquinone derivatives
Amination1,4-naphthoquinone, Amines, BiCl₃C-N2-amino-1,4-naphthoquinones
Amine-Arylation1,4-naphthoquinone, Amines, Arylhydrazines/K₂S₂O₈C-N, C-CArylated 2-amino-1,4-naphthoquinones
Michael 1,4-AdditionNaphthoquinone derivatives, N-acetyl-L-cysteineC-S (analogous to C-C)Amino acid-naphthoquinone derivatives

Tautomerism and Isomerization Processes

Tautomerism is a significant consideration in the reactivity of 1,4-naphthalenedione derivatives, particularly those with hydroxyl or amino substituents. In the case of 2-amino-1,4-naphthalenedione, an amino-imino tautomerism can be envisaged, where the amino group exists in equilibrium with its imino form. This equilibrium can influence the nucleophilic versus electrophilic character of the molecule and direct the course of subsequent reactions.

While direct studies on the tautomerism of 2-amino-3-phenyl-1,4-naphthalenedione are not extensively detailed in the provided context, analogies can be drawn from related systems. For instance, in the case of lawsone (2-hydroxy-1,4-naphthoquinone), the keto-enol tautomerism is a well-established phenomenon that impacts its reactivity. nih.gov The reaction of N-acetyl-L-cysteine with lawsone, for example, does not proceed, likely due to the predominance of the tautomeric keto form. nih.gov This suggests that the tautomeric equilibrium can render certain positions on the naphthoquinone ring less reactive.

Isomerization processes are also relevant, especially in the context of addition reactions to the naphthoquinone ring. For example, the thia-Michael 1,4-addition of N-acetyl-L-cysteine to juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) results in the formation of two isomers, with the addition occurring at both the C-2 and C-3 positions. nih.gov This highlights the potential for regioselectivity to be a key factor in reactions involving substituted naphthoquinones. In the case of 2-amino-3-phenyl-1,4-naphthalenedione, while the C-2 and C-3 positions are already substituted, the potential for isomerization in reaction products derived from it remains a possibility depending on the reaction conditions and the nature of the reactants.

Structure-Reactivity Relationships and Steric Effects

The reactivity of 1,4-naphthalenedione, 2-amino-3-phenyl- is profoundly influenced by the electronic and steric properties of its substituents. The interplay between the electron-donating amino group, the electron-withdrawing quinone core, and the phenyl group at the C-3 position dictates the molecule's behavior in chemical reactions.

The amino group at C-2 is a powerful electron-donating group, which activates the quinone ring towards electrophilic substitution and influences the redox properties of the molecule. Conversely, the quinone carbonyls are electron-withdrawing, rendering the C-2 and C-3 positions susceptible to nucleophilic attack. The phenyl group at the C-3 position introduces significant steric bulk, which can hinder the approach of reactants to the adjacent carbonyl group and the C-2 position. This steric hindrance can play a crucial role in directing the regioselectivity of reactions.

The nature of substituents on the naphthoquinone ring has been shown to significantly impact the biological activity of these compounds, which is a direct consequence of their altered reactivity. For example, the introduction of an electron-withdrawing group in the aryl moiety of related compounds has been shown to enhance their antibacterial properties. researchgate.net This suggests that the electronic character of the phenyl group in 2-amino-3-phenyl-1,4-naphthalenedione can modulate its reactivity and potential applications.

The following table outlines the influence of substituents on the reactivity of 1,4-naphthalenedione analogs:

Substituent/FeaturePositionEffect on Reactivity
Amino GroupC-2Electron-donating, activates the ring towards electrophilic attack, can participate in cyclization reactions.
Phenyl GroupC-3Introduces steric hindrance, which can influence regioselectivity. Its electronic properties can modulate the overall reactivity of the molecule.
Hydroxyl GroupC-2 (in lawsone)Participates in keto-enol tautomerism, which can deactivate the C-3 position towards certain nucleophiles. nih.gov
Two Hydroxyl Groups(in naphthazarin)Delays the rate of Michael addition reactions. nih.gov
Chloro GroupsC-2, C-3Act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of amines and other nucleophiles. nih.gov

Investigation of Biological Mechanisms at the Molecular and Cellular Level for 1,4 Naphthalenedione, 2 Amino 3 Phenyl and Analogs

Modulation of Intracellular Signaling Cascades

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of various cellular processes implicated in cancer, including proliferation, survival, and invasion. nih.gov The compound 1,4-Naphthalenedione, 2-amino-3-phenyl-, and its analogs have been identified as inhibitors of this pathway. Naphthoquinone-based compounds can act as direct small-molecule inhibitors of STAT3. nih.gov

Recent studies have focused on synthesizing novel 2-amino-1,4-naphthoquinone derivatives that demonstrate dual inhibitory effects on both STAT3 and Indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov For instance, a series of new STAT3 inhibitors were developed by incorporating a naphthoquinone unit into the structure of S3I-201, a known STAT3 inhibitor. nih.gov Many of these synthesized compounds showed potent anti-proliferative activity against gastric cancer cells. nih.gov

One representative compound, SIL-14 (a derivative of S3I-201), was found to inhibit the phosphorylation of the STAT3 protein and significantly decrease the expression of total STAT3, suggesting its anticancer effects are mediated by blocking the STAT3 signaling pathway. nih.gov Another study identified a 2-amino-1,4-naphthoquinone amide-oxime derivative, NK3, as a dual inhibitor of IDO1 and STAT3. nih.gov Surface plasmon resonance (SPR) analysis confirmed a strong, dose-dependent binding interaction between NK3 and the STAT3 protein. nih.gov Furthermore, immunofluorescence imaging revealed that NK3 could inhibit the IL-6-induced activation and subsequent nuclear translocation of STAT3. nih.gov

The inhibition of the STAT3 pathway by these naphthoquinone analogs has been linked to the suppression of apoptosis, which can shift the cell death mechanism towards autophagy. nih.gov The simultaneous engagement of pathways involving the activation of p38, JNK2, ERK, and the suppression of phosphorylated STAT3 has been associated with autophagy induction. nih.gov

Table 1: STAT3 Inhibitory Activity of Selected 1,4-Naphthalenedione Analogs This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Compound Target Cells Observed Effect Reference
SIL-14 (9n) MGC803 (gastric cancer) Inhibited STAT3 phosphorylation, decreased total STAT3 expression. nih.gov
NK3 - Showed strong binding affinity to STAT3 via SPR analysis. nih.gov
NK3 IL-6 treated cells Inhibited IL-6 induced activation and nuclear translocation of STAT3. nih.gov

Activation of Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon upregulation, activates pro-oncogenic downstream signaling pathways. nih.gov While many naphthoquinone derivatives are known to inhibit EGFR signaling, some analogs of 1,4-Naphthalenedione, 2-amino-3-phenyl- have been found to activate this pathway, leading to cellular responses such as autophagy.

A study on novel 2-amino-1,4-naphthoquinone derivatives found that one compound, 5i, induced autophagy in A549 lung cancer cells by promoting the recycling of EGFR and subsequent signal transduction, resulting in the activation of the EGFR signal pathway. mdpi.com This finding presents a different mechanism of action compared to the widely reported EGFR inhibitory effects of many other naphthoquinone derivatives. mdpi.com Molecular docking studies have suggested a potential binding pattern between compound 5i and the EGFR tyrosine kinase domain. mdpi.com

Conversely, a significant body of research highlights the EGFR inhibitory potential of other anilino-1,4-naphthoquinone derivatives. For example, a series of these compounds were synthesized and evaluated for their anticancer and EGFR inhibitory activities, with some derivatives exhibiting potent inhibition at nanomolar concentrations. nih.govacs.org One compound, bearing a 4-methyl substituent on the phenyl ring, was found to be four times more potent than the known EGFR inhibitor, erlotinib. nih.govacs.org Molecular modeling revealed that this high potency was attributed to key interactions within the ATP-binding pocket of EGFR. nih.gov

Molecular Interactions with Biological Targets

Indoleamine-2,3-dioxygenase 1 (IDO1) Enzyme Inhibition Mechanisms

Indoleamine-2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in mediating immune suppression. nih.govnih.gov Several 1,4-naphthalenedione derivatives have been identified as potent inhibitors of IDO1.

The natural product menadione (B1676200) (vitamin K3), a 1,4-naphthoquinone (B94277), has been shown to inhibit IDO1 with low micromolar potency. nih.gov Further elaboration of the menadione structure has led to the development of pyranonaphthoquinones with low nanomolar potency, representing some of the most potent IDO1 inhibitors reported to date. nih.gov The anticancer activity of menadione has been validated to be dependent on both IDO1 inhibition and T-cell involvement. nih.gov

Novel 2-amino-1,4-naphthoquinone amide-oxime derivatives have been synthesized and identified as dual inhibitors of IDO1 and STAT3. nih.gov The representative compound, NK3, demonstrated effective binding to IDO1 and exhibited significant inhibitory activity. nih.gov The proposed mechanism suggests that the quinone oxime core of NK3 plays a crucial role in inhibiting IDO1, with the oxygen atom of the oxime group potentially acting as the iron-binding group within the enzyme's active site. nih.gov

The inhibition mechanism of another class of IDO1 inhibitors, amidoxime (B1450833) derivatives like epacadostat, involves the inhibitor approaching the active site of IDO1, causing a conformational change that is more favorable for molecular recognition. nih.gov This binding significantly affects the shape of the active pocket's access tunnel, thereby blocking the flow of oxygen molecules and inhibiting the enzyme's catalytic function. nih.gov While not a direct study of 2-amino-3-phenyl-1,4-naphthalenedione, this provides insight into how similar structures might interact with IDO1.

Cellular Stress and Adaptative Response Mechanisms

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

The biological activity of 1,4-naphthalenedione derivatives, including 2-amino-3-phenyl-1,4-naphthalenedione and its analogs, is frequently linked to their ability to induce oxidative stress within cells. This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's capacity to neutralize these reactive intermediates. researchgate.net Naphthoquinones are adept at redox cycling, a process that generates ROS and can lead to cellular damage. nih.govmdpi.com

The core mechanism involves the reduction of the quinone structure, followed by its re-oxidation, which in the presence of molecular oxygen, leads to the formation of ROS such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. nih.govmdpi.com This redox cycling capability is a hallmark of naphthoquinones and is considered a primary contributor to their toxicity and pharmacological effects. mdpi.com For instance, the cytotoxicity of certain 3-acyl-2-phenylamino-1,4-naphthoquinones has been directly correlated with their redox potential, which, upon localization in the cell nucleus, leads to an increased generation of ROS, subsequent DNA fragmentation, and apoptosis. nih.gov

The toxicity of naphthoquinones is generally attributed to two main reaction types: their function as redox cyclers that induce oxidative stress and their role as electrophiles that react with cellular nucleophiles like thiols. mdpi.com This dual activity underscores their potential to disrupt cellular homeostasis. An imbalance between ROS formation and elimination can inflict damage on crucial biomolecules, including nucleic acids, proteins, and membrane lipids, processes that are associated with various pathological conditions. nih.gov The generation of ROS and the modulation of redox signaling are key properties that make naphthoquinones compelling candidates for therapeutic development. mdpi.com

Autophagy Induction Pathways

Recent studies have revealed that certain 2-amino-1,4-naphthoquinone derivatives can trigger programmed cell death through the induction of autophagy. nih.govmdpi.com Autophagy is a catabolic process where cells degrade and recycle their own components, such as misfolded proteins and damaged organelles. nih.gov This process plays a critical role in cellular homeostasis and can be a determinant of cell fate. nih.gov

In one study, a series of novel 2-amino-1,4-naphthoquinone derivatives were synthesized and evaluated for their anti-cancer properties. nih.govmdpi.com A particularly potent compound, designated 5i, demonstrated significant cytotoxicity against the A549 human lung cancer cell line. nih.govmdpi.com Further investigation into its mechanism of action revealed that compound 5i induced autophagy. nih.govmdpi.com This was evidenced by the regulation of LC3 proteins, which are key markers associated with the formation of autophagosomes. nih.gov

The study suggested that the induction of autophagy by compound 5i might occur through the promotion of EGFR (Epidermal Growth Factor Receptor) recycling and subsequent signal transduction, leading to the activation of the EGFR signaling pathway. nih.govmdpi.com Molecular docking simulations further supported a potential binding interaction between compound 5i and the tyrosine kinase domain of EGFR. nih.govmdpi.com These findings indicate that for some 2-amino-substituted 1,4-naphthoquinone derivatives, autophagy represents a potential and significant anti-tumor mechanism. nih.gov

Interactions with Nucleic Acids and DNA Damage Mechanisms

DNA Alkylating Reactions

The electrophilic nature of the 1,4-naphthoquinone scaffold enables these compounds to interact with and modify biological macromolecules, including nucleic acids. nih.gov This reactivity allows them to form covalent bonds with nucleophilic centers in DNA, a process known as DNA alkylation. nih.govresearchgate.net Such interactions can lead to genotoxicity and are a key aspect of the anti-cancer activity of many quinone-based compounds. nih.gov

One specific mechanism involves the photogeneration of naphthoquinone methides (NQMs), which are highly reactive intermediates. researchgate.net Upon irradiation, certain precursor molecules can form NQMs that act as potent DNA alkylating agents. researchgate.net Studies have shown that these reactive species can alkylate DNA primarily at purine (B94841) bases, with a noted preference for guanine (B1146940) residues. researchgate.net The alkylation can occur at the N7 position of guanine, leading to downstream events such as depurination and strand cleavage, which can be detected through gel electrophoresis. researchgate.net The high electrophilicity of 1,4-naphthoquinone derivatives allows them to form covalent adducts with nucleophilic groups, such as the terminal amino group of lysine (B10760008) in proteins or nucleophilic sites on DNA bases. nih.gov

DNA Intercalation Phenomena

In addition to covalent modification, 1,4-naphthalenedione derivatives can interact with DNA non-covalently through intercalation. nih.gov This process involves the insertion of the planar, aromatic ring system of the naphthoquinone molecule between the base pairs of the DNA double helix. mdpi.com The planarity of the naphthoquinone structure is a key feature that facilitates this type of interaction. mdpi.com

Evidence for DNA intercalation by 2-amino-3-phenyl-1,4-naphthalenedione analogs comes from studies using fluorescence spectroscopy. nih.gov For example, 3-acyl-2-phenylamino-1,4-naphthoquinones have been shown to alter the fluorescence of DNA-ethidium bromide complexes. nih.gov This change in fluorescence is a classic indicator that the compound is displacing the ethidium (B1194527) bromide and inserting itself into the DNA helix. nih.gov This intercalation can distort the DNA structure, interfere with the function of DNA-processing enzymes like topoisomerases, and ultimately contribute to the compound's cytotoxic effects. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies in Cellular Systems

Impact of Substituent Electronic and Steric Properties on Cellular Activities

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 1,4-naphthalenedione derivatives. These studies reveal how modifications to the chemical structure, specifically the electronic and steric properties of substituents, influence cellular effects. nih.govnih.govnih.govnih.govnih.gov

The biological activity of anilino-naphthoquinones is closely tied to their redox properties, which can be modulated by the substituents on the aromatic ring. nih.gov The electronic nature of these substituents can alter the physicochemical properties of the molecule and its interactions with biological targets. nih.govnih.gov

Key SAR Findings for 1,4-Naphthalenedione Analogs:

Position and Nature of Substituents: The placement and type of substituent on the naphthoquinone core are critical. For instance, substituents at the 2 and 3 positions of the naphthoquinone ring appear to yield better anti-tumor activity than those at the 4-position. nih.gov

Alkyl Chain Length: In a series of 2-amino-1,4-naphthoquinone derivatives, an increase in the length of an alkylamine chain substituent was found to enhance activity. nih.gov

Halogenation: The introduction of halogen atoms to a phenyl ring substituent can increase cytotoxic potency compared to an unsubstituted phenyl ring. nih.gov

Acyl Groups: The antiproliferative activity of 2-phenylamino-3-acyl-1,4-naphthoquinones is influenced by the stereoelectronic effects of diverse electron-withdrawing acyl groups at the 3-position. mdpi.com

Amide Linkers: The incorporation of a benzamide (B126) moiety into the 2-amino-1,4-naphthoquinone scaffold has produced highly potent cytotoxic agents. nih.gov For example, aniline (B41778) and 3-nitroaniline (B104315) derivatives were found to be significantly more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov

Physicochemical Properties: A QSAR study on basic 1,4-naphthoquinones demonstrated that properties such as hydrophobicity, polarizability, and the electrostatic profile of the molecules are key determinants of their biological effects, likely by influencing their absorption and penetration into cells. nih.gov

The data below illustrates the impact of different substituents on the cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 2-amino-1,4-naphthoquinone-benzamide Derivatives Data extracted from a study on new cytotoxic agents. nih.gov

CompoundSubstituent (R)MDA-MB-231 (IC₅₀ µM)SUIT-2 (IC₅₀ µM)HT-29 (IC₅₀ µM)
5ephenyl0.4 ± 0.1> 400.6 ± 0.1
5f4-methylphenyl0.8 ± 0.2> 401.5 ± 0.3
5h3-chlorophenyl0.7 ± 0.1> 402.0 ± 0.4
5i4-bromophenyl0.9 ± 0.2> 402.8 ± 0.5
5l3-nitrophenyl0.4 ± 0.1> 401.1 ± 0.2
Cisplatin-31.5 ± 4.510.4 ± 1.830.5 ± 4.1

These findings collectively demonstrate that the electronic and steric properties of substituents are pivotal in modulating the cellular activities of 1,4-naphthalenedione analogs, providing a rational basis for the design of new therapeutic agents. nih.govnih.gov

Correlation of Redox Properties with Biological Mechanisms

The biological activity of 1,4-naphthalenedione derivatives, including 2-amino-3-phenyl-1,4-naphthalenedione and its analogs, is intricately linked to their redox properties. The quinone moiety is an electroactive core that can undergo redox cycling, a process involving the acceptance of one or two electrons to form highly reactive intermediates such as semiquinone and hydroquinone (B1673460) species. nih.gov This ability to act as electron transporters is fundamental to many of their biological effects. nih.gov

The core mechanism often involves the transfer of electrons from biological reducing agents, such as NADPH, to the quinone. The resulting semiquinone radical can then react with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. nih.govacs.org This continuous cycle can disrupt the cellular redox balance, leading to oxidative stress, which in turn can trigger various cellular responses, including apoptosis (programmed cell death). nih.govresearchgate.net The generation of ROS has been identified as a key mediator of the cytotoxic effects observed for many naphthoquinone derivatives. researchgate.netresearchgate.net For instance, the cytotoxicity of certain 1,4-naphthoquinone-2,3-bis-sulfides in breast cancer cells has been shown to result from ROS-induced apoptosis via the mitochondrial pathway. jst.go.jp

The ease with which a quinone derivative can accept an electron is quantified by its redox potential. A more positive redox potential indicates that the compound is more easily reduced. Research has established a correlation between the redox potentials of these compounds and their biological activities, such as cytotoxicity against cancer cell lines. nih.gov The electronic nature of the substituents on the naphthoquinone and the attached phenylamino (B1219803) ring can significantly modulate these redox potentials and, consequently, their biological efficacy. nih.govscielo.br

Research Findings on Redox Potential and Cytotoxicity

Cyclic voltammetry is a key technique used to determine the standard redox potentials (E°) of these compounds. Studies on series of 1,4-naphthoquinone derivatives have demonstrated that their half-wave potential values (E₁/₂) are sensitive to the electronic effects of substituents. nih.gov For instance, in a series of 2-acyl-3-aminophenyl-1,4-naphthoquinones, the first and second half-wave potentials are influenced by the push-pull electronic effects of the substituents on the naphthoquinone scaffold. nih.gov

A study involving derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) established a definite correlation between their redox potentials and their cytotoxic effects against human oral epidermoid carcinoma (KB) and cervix epithelioid carcinoma (HeLa) cells. nih.gov This relationship underscores the role of the compound's electron-accepting capacity in its mechanism of action. Compounds that are more easily reduced (i.e., have a higher redox potential) often exhibit greater cytotoxicity. This is attributed to their enhanced ability to participate in redox cycling and generate damaging ROS. nih.govnih.gov

The tables below present data from studies on 1,4-naphthoquinone analogs, illustrating the relationship between their electrochemical properties and biological activity.

Table 1: Electrochemical and Cytotoxic Data for selected 1,4-Naphthoquinone Derivatives

This table shows the first half-wave potential (E°'), a measure of the ease of reduction, alongside the cytotoxic activity (IC₅₀) against a human cancer cell line for a selection of compounds. A more positive E°' indicates easier reduction, and a lower IC₅₀ value indicates higher cytotoxic potency.

CompoundSubstituent at C2Substituent at C3E°' (V) vs Ag/AgClIC₅₀ (µM) on KB Cell Line
1a -OH-H-0.211>100
1b -OCH₃-H-0.21912.8
1c -OCOCH₃-H-0.1507.9
1d -OSO₂CH₃-H-0.0934.6

Data sourced from a study on lawsone derivatives, demonstrating that compounds with higher redox potentials (less negative E°') tend to have greater cytotoxicity (lower IC₅₀). nih.gov

Table 2: Correlation of Hammett Constants with Electrochemical Potentials for 2-(R-phenyl)amino-3-(2-methylpropenyl)- nih.govresearchgate.net-naphthoquinones

This table illustrates how substituents on the phenylamino ring affect the half-wave potential (E₁/₂). The Hammett constant (σp) quantifies the electron-donating or electron-withdrawing effect of the substituent. A good correlation between σp and E₁/₂ indicates that the electronic properties of the substituent directly influence the redox behavior of the quinone.

CompoundSubstituent (R)Hammett Constant (σp)E₁/₂ (V)
2a 4-OCH₃-0.27-0.528
2b 4-CH₃-0.17-0.510
2c 4-H0.00-0.490
2d 4-F0.06-0.470
2e 4-Cl0.23-0.460
2f 4-Br0.23-0.458
2g 4-CF₃0.54-0.422

Data adapted from studies on aminonaphthoquinones, showing a linear correlation between the substituent's electronic effect and the compound's half-wave potential. scielo.br

Future Research Directions and Unexplored Avenues in 1,4 Naphthalenedione, 2 Amino 3 Phenyl Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-amino-3-phenyl-1,4-naphthoquinone and its analogs is a cornerstone of its research. While established methods exist, such as the reaction of 1,4-naphthoquinone (B94277) with anilines, often catalyzed by Lewis acids like Cerium(III) chloride (CeCl₃) or Iron(III) chloride (FeCl₃), there is room for improvement. nih.govmdpi.com Future efforts could be directed towards developing more sustainable and efficient protocols.

Future Avenues:

Mechanochemistry: Exploring solvent-free or low-solvent mechanochemical methods, such as ball-milling, could offer a greener alternative to traditional solvent-based syntheses, potentially leading to higher yields and easier purification. rsc.org

Catalyst Development: Investigating novel, inexpensive, and reusable catalysts, such as Bismuth(III) chloride (BiCl₃), could broaden the substrate scope and improve reaction efficiency under mild conditions. rsc.org

One-Pot Sequential Reactions: Designing one-pot reactions that allow for sequential modifications, such as amination followed by arylation, would streamline the synthesis of complex derivatives and avoid intermediate isolation steps. rsc.org

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, improve safety, and allow for easier scalability of promising compounds.

Advanced Spectroscopic Characterization of Novel Derivatives

A thorough understanding of the structural and electronic properties of novel 2-amino-3-phenyl-1,4-naphthoquinone derivatives is critical for establishing structure-activity relationships (SAR). While standard techniques like NMR, IR, and mass spectrometry are routinely used, advanced spectroscopic methods can provide deeper insights. acs.orgmdpi.com

Future Avenues:

Solid-State NMR: For derivatives that are difficult to crystallize or analyze in solution, solid-state NMR can provide crucial structural information.

Advanced X-ray Diffraction: Single-crystal X-ray diffraction studies remain the gold standard for unambiguous structure determination. scielo.br Future work should aim to crystallize a wider range of derivatives to understand the subtle effects of different substituents on the molecular geometry and intermolecular interactions, such as hydrogen bonding. scielo.brresearchgate.net

Time-Resolved Spectroscopy: To understand the photophysical properties and the nature of excited states, which can be relevant for applications in photodynamic therapy or as molecular probes, time-resolved absorption and emission spectroscopy are powerful tools. lookchem.com

Vibrational Spectroscopy (Raman and FTIR): Combining experimental Raman and Fourier-transform infrared (FTIR) spectroscopy with theoretical calculations can allow for a detailed assignment of vibrational modes, offering a sensitive probe of molecular structure and bonding. scielo.briaea.org

Table 1: Spectroscopic Data for Selected 2-Amino-3-phenyl-1,4-naphthoquinone Analogs

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Reference
2-Chloro-3-(phenylamino)-1,4-naphthoquinone3232 (N-H), 1674 (C=O), 1634 (C=O)7.68 (s, 1H, N-H), 8.12 (dd, 1H, H-5), 8.19 (dd, 1H, H-8) scielo.br
2-(Phenylamino)-3-(1H-pyrrole-2-carbonyl)naphthalene-1,4-dione3439 (N-H), 1670 (C=O), 1615 (C=O), 1591 (C=O)Not explicitly detailed in abstract. mdpi.com
Anilino-1,4-naphthoquinone Derivatives (General)3200-3400 (N-H), 1660-1680 (C=O)Not explicitly detailed in abstract. acs.org

Integration of Multi-Scale Computational Modeling Approaches

Computational chemistry offers invaluable tools for predicting the properties of novel derivatives and understanding their interactions with biological targets, thereby guiding synthetic efforts. acs.org Techniques like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are already being applied. acs.orgnih.govnih.gov

Future Avenues:

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzyme-inhibitor interactions with high accuracy, QM/MM methods can be employed to treat the active site quantum mechanically while the rest of the protein is handled with classical mechanics.

Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can provide quantitative estimates of binding affinities, helping to rank potential inhibitors before synthesis. nih.gov

ADMET Prediction: Expanding the use of in silico tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for identifying candidates with favorable drug-like profiles early in the discovery process. mdpi.com

DFT for Spectroscopic Prediction: Continued use of DFT to calculate and predict spectroscopic data (IR, Raman, UV-Vis) will aid in the interpretation of experimental results and confirm structural assignments. researchgate.netsphinxsai.com

Table 2: Application of Computational Modeling in 1,4-Naphthoquinone Research

Modeling TechniqueApplication/Research GoalExample Target/SystemReference
Molecular DockingEvaluate probable interactions with protein binding sites.Topoisomerase IIα, EGFR Tyrosine Kinase nih.govnih.govnih.gov
Molecular Dynamics (MD)Study the stability and dynamics of ligand-protein complexes.Topoisomerase IIα, EGFR nih.govnih.gov
Density Functional Theory (DFT)Calculate vibrational frequencies, geometrical parameters, and HOMO-LUMO energy gaps.2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives researchgate.netiaea.orgsphinxsai.com
MM/GBSACalculate binding free energy.EGFR inhibitors nih.gov

Comprehensive Elucidation of Molecular and Cellular Biological Mechanisms

While many 2-amino-3-phenyl-1,4-naphthoquinone derivatives show promising cytotoxic activity against cancer cells, the precise molecular mechanisms are often not fully understood. mdpi.comnih.gov The biological activity of naphthoquinones is frequently linked to their redox properties, leading to the generation of reactive oxygen species (ROS) or inhibition of enzymes like topoisomerase. mdpi.com However, recent studies suggest more specific targets.

Future Avenues:

Target Deconvolution: For compounds with potent activity, identifying the specific intracellular binding partners is crucial. This can be achieved through techniques like thermal proteome profiling, affinity chromatography, or genetic screening.

Pathway Analysis: Moving beyond single-target identification, transcriptomics and proteomics should be used to understand how these compounds affect global cellular pathways, such as apoptosis, autophagy, and cell cycle regulation. nih.govnih.gov For instance, some derivatives have been shown to induce autophagy via the EGFR signaling pathway, a mechanism that warrants deeper investigation. nih.govmdpi.com

Redox Biology: A more detailed investigation into the redox cycling of these compounds is needed. This includes quantifying ROS production, identifying the specific ROS generated, and studying their impact on cellular redox homeostasis by measuring the expression of genes like GSR (glutathione reductase). mdpi.com

Epigenetic Modifications: Exploring whether these compounds can influence epigenetic mechanisms, for example by inhibiting histone deacetylases (HDACs), could reveal novel modes of action. mdpi.com

Exploration of New Chemical Space through Rational Derivatization

The 2-amino-3-phenyl-1,4-naphthoquinone scaffold is highly modular, allowing for systematic chemical modifications to explore new chemical space and optimize biological activity. nih.gov Rational design based on SAR and computational modeling can guide the synthesis of more potent and selective compounds. acs.org

Future Avenues:

Bioisosteric Replacement: Systematically replacing the phenyl group with various heteroaromatic rings (e.g., furan, thiophene, pyridine) can modulate the electronic and steric properties of the molecule, potentially improving activity and pharmacokinetic properties. nih.gov

Hybrid Molecules: Designing hybrid molecules that covalently link the 2-amino-3-phenyl-1,4-naphthoquinone core to other known pharmacophores (e.g., triazoles, benzamides) could lead to compounds with novel or enhanced biological activities. nih.govresearchgate.netnih.gov

Modulation of Redox Potential: The introduction of various electron-donating or electron-withdrawing substituents on both the naphthoquinone and the phenyl rings can fine-tune the compound's electrochemical half-wave potentials. nih.gov Correlating these values with biological activity can help in designing compounds with an optimal redox profile for a desired effect.

Introduction of Water-Solubilizing Groups: To improve the drug-like properties of lead compounds, the incorporation of polar or ionizable groups could enhance aqueous solubility and bioavailability.

Multi-Targeted Strategies in Complex Biological Systems

The complexity of diseases like cancer often requires therapeutic strategies that can modulate multiple biological targets simultaneously. The 2-amino-3-phenyl-1,4-naphthoquinone scaffold is well-suited for the development of multi-target agents.

Future Avenues:

Multi-Kinase Inhibitors: Given that some derivatives inhibit kinases like EGFR, a focused effort to design compounds that inhibit a specific panel of oncogenic kinases (e.g., CDK2, EGFR, mTOR) could lead to potent and broad-spectrum anticancer agents. mdpi.comnih.govnih.gov

Dual-Action Compounds: Research could focus on designing single molecules that, for example, both induce ROS-mediated DNA damage and inhibit a key enzyme in a cell survival pathway.

Targeting Protein-Protein Interactions: While many efforts have focused on enzyme inhibition, exploring the potential of these compounds to disrupt critical protein-protein interactions involved in disease progression represents a largely untapped area.

Combination Therapies: Investigating the synergistic effects of novel 2-amino-3-phenyl-1,4-naphthoquinone derivatives with existing chemotherapeutic drugs could reveal effective combination therapies that overcome drug resistance or reduce toxicity.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-amino-3-phenyl-1,4-naphthalenedione derivatives?

  • Methodological Answer : Derivatives of 1,4-naphthalenedione can be synthesized via nucleophilic substitution reactions. For example, reacting lapachol (a natural 1,4-naphthoquinone) with amines (e.g., morpholine, pyrrolidine) under mild conditions yields 2-amino derivatives. The reaction involves nucleophilic attack on the carbonyl group, followed by dehydration to form enamine derivatives (yields: 77–94%) . Solvent selection (e.g., EtOAc/hexane recrystallization) and reaction time (~6 hours at room temperature) are critical for optimizing purity and yield.

Q. How is the molecular structure of 2-amino-3-phenyl-1,4-naphthalenedione characterized?

  • Methodological Answer : Structural elucidation relies on NMR (¹H, ¹³C, 2D COSY, HMQC, HMBC) and X-ray crystallography. For example, 2-benzylamino-1,4-naphthalenedione exhibits intramolecular hydrogen bonds between the amino group and adjacent carbonyl oxygen, stabilizing its planar quinoid structure. X-ray data confirm bond lengths (e.g., C–N: 1.35 Å) and non-classical intermolecular interactions, essential for understanding reactivity .

Q. What biological activities are associated with 2-amino-3-phenyl-1,4-naphthalenedione derivatives?

  • Methodological Answer : These derivatives show diverse bioactivity depending on substituents. For instance, 2-(4-morpholinyl)-3-prenyl-1,4-naphthalenedione exhibits cytotoxicity against A549 human breast cells and larvicidal activity against Aedes aegypti (LC₅₀: 10–50 µM). Activity is linked to redox cycling via the quinone moiety, generating reactive oxygen species (ROS) .

Q. What safety protocols are recommended for handling 1,4-naphthalenedione derivatives?

  • Methodological Answer : Due to toxicity (methemoglobinemia, hepatotoxicity), use local exhaust ventilation, PPE (gloves, goggles), and avoid skin contact. Monitor air concentrations (<0.1 ppm) and implement emergency protocols for acute exposure (e.g., oxygen therapy for cyanosis) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the redox behavior of 2-amino-3-phenyl-1,4-naphthalenedione?

  • Methodological Answer : Cyclic voltammetry (CV) reveals two monoelectronic redox peaks (E₁: −0.5 V, E₂: −0.8 V vs. Ag/AgCl) corresponding to sequential quinone reduction. Electron-withdrawing groups (e.g., -SO₂F in fluorinated derivatives) shift peaks cathodically, enhancing oxidative stability. Steric hindrance from bulky amines (e.g., pyrrolidine) reduces H-bonding efficiency, altering solubility and reactivity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain specificity) or substituent effects. For example, 2-hydroxy-1,4-naphthalenedione shows antibacterial activity in Lawsonia inermis extracts (GC-MS, 36.54% abundance) but not in synthetic analogs. Cross-validate using standardized protocols (CLSI guidelines) and quantify ROS production to correlate redox potential with activity .

Q. What mechanistic insights explain the role of 1,4-naphthalenedione derivatives in photosystem studies?

  • Methodological Answer : In Synechococcus sp., 1,4-naphthalenedione analogs integrate into the A₁ site of Photosystem I, replacing native phylloquinone. UV-Vis spectroscopy and pigment extraction confirm redox compatibility, but altered C3 tail unsaturation (e.g., menB mutants) disrupts electron transfer efficiency, highlighting structure-function relationships .

Q. What strategies optimize the pharmacological profile of 2-amino-3-phenyl-1,4-naphthalenedione derivatives?

  • Methodological Answer : Modify substituents to balance lipophilicity (LogP) and polarity (PSA). For example, adding methoxy groups (-OCH₃) increases water solubility (PSA: 37.38) while retaining membrane permeability (LogP: 6.15). Use QSAR models to predict ADMET properties and prioritize analogs with low cytotoxicity (IC₅₀ > 100 µM) .

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